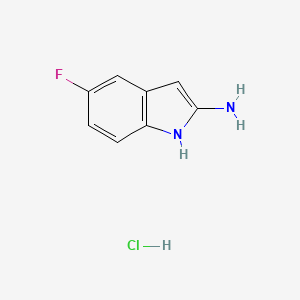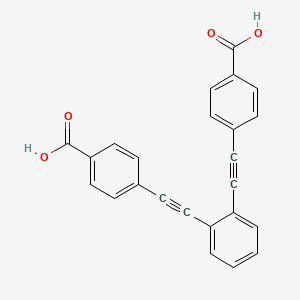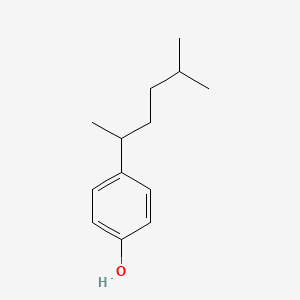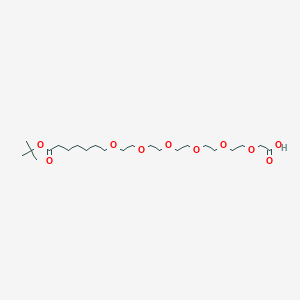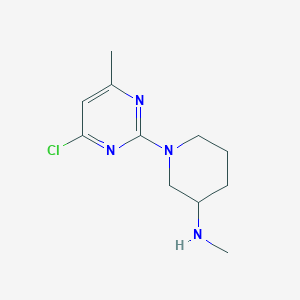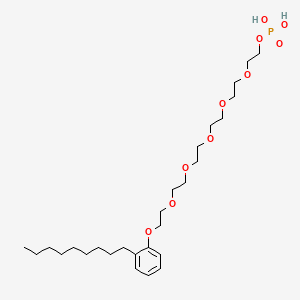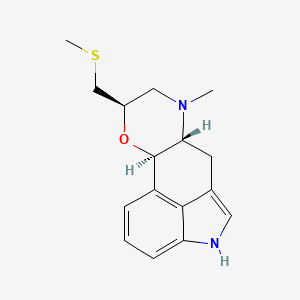
Voxergolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Voxergolide is a small molecule drug that acts as a dopamine D2 receptor agonist. It was initially developed by Aventis SA for the treatment of nervous system diseases and other conditions, including major depressive disorder and Alzheimer’s disease . The compound has the molecular formula C16H20N2OS and is known by its chemical name RU 41656 .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Voxergolide are not extensively documented in publicly available sources. it is known that the compound is synthesized through organic chemical reactions involving the formation of its heterocyclic structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Chemischer Reaktionen
Voxergolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of sulfoxides or sulfones, while reduction could yield secondary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a dopamine D2 receptor agonist, Voxergolide is used in research to study the effects of dopamine on various biochemical pathways.
Biology: The compound is used to investigate the role of dopamine in neurological processes and disorders.
Medicine: this compound has been explored as a potential treatment for major depressive disorder and Alzheimer’s disease.
Industry: While not widely used in industrial applications, this compound’s role as a dopamine agonist makes it a valuable tool in pharmaceutical research and development.
Wirkmechanismus
Voxergolide exerts its effects by binding to and activating dopamine D2 receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces the levels of cyclic AMP (cAMP) within the cell . This reduction in cAMP levels affects various signaling pathways and ultimately influences neurotransmitter release and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Voxergolide can be compared to other dopamine D2 receptor agonists, such as:
Pergolide: Another dopamine D2 receptor agonist used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome. Pramipexole has a different side effect profile compared to this compound.
Ropinirole: Another dopamine agonist used for similar indications as Pramipexole. Ropinirole has a longer half-life compared to this compound.
This compound’s uniqueness lies in its specific binding affinity and efficacy at the dopamine D2 receptor, which may offer distinct therapeutic benefits and side effect profiles compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89651-00-3 |
|---|---|
Molekularformel |
C16H20N2OS |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(2R,4R,7R)-6-methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C16H20N2OS/c1-18-8-11(9-20-2)19-16-12-4-3-5-13-15(12)10(7-17-13)6-14(16)18/h3-5,7,11,14,16-17H,6,8-9H2,1-2H3/t11-,14-,16-/m1/s1 |
InChI-Schlüssel |
GYUHVILBXXBZDS-DJSGYFEHSA-N |
Isomerische SMILES |
CN1C[C@@H](O[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC |
Kanonische SMILES |
CN1CC(OC2C1CC3=CNC4=CC=CC2=C34)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
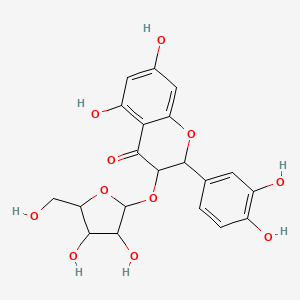
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)

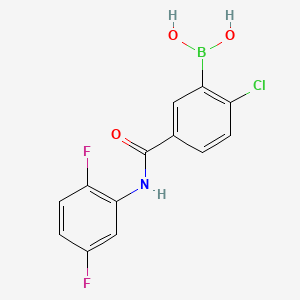
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)
